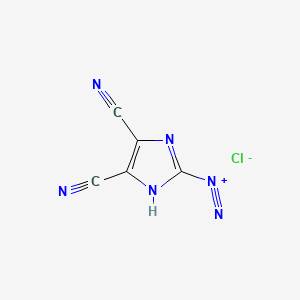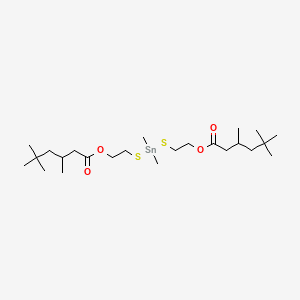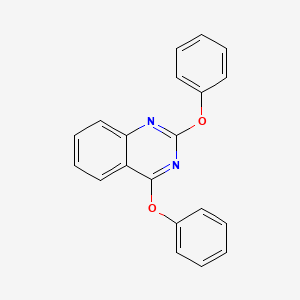
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is a complex organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclohexadienol ring, combined with formaldehyde and phenol. It is used in various industrial and scientific applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol typically involves the polymerization of formaldehyde with ammonia, 2-methylphenol, and phenol . The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.
Solvents: Common solvents include water or alcohols, which help dissolve the reactants and control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Precise measurement and mixing of formaldehyde, ammonia, 2-methylphenol, and phenol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction conditions.
Purification: The final product is purified using techniques such as distillation or crystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Saturated cyclohexanol derivatives.
Substituted Derivatives: Various substituted phenols and cyclohexadienols.
Aplicaciones Científicas De Investigación
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its polymerizable nature.
Mecanismo De Acción
The mechanism of action of 6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites on cell membranes.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- o-Cresol,phenol,ammonia,formaldehyde polymer
- Formaldehyde,polymer with ammonia,2-methylphenol and phenol
- Ammonia,o-cresol,formaldehyde,phenol polymer
Uniqueness
6-Amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various applications, from industrial production to scientific research .
Propiedades
Número CAS |
55185-45-0 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
6-amino-6-methylcyclohexa-1,3-dien-1-ol;formaldehyde;phenol |
InChI |
InChI=1S/C7H11NO.C6H6O.CH2O/c1-7(8)5-3-2-4-6(7)9;7-6-4-2-1-3-5-6;1-2/h2-4,9H,5,8H2,1H3;1-5,7H;1H2 |
Clave InChI |
PPKODCJDMHEQLB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC=C1O)N.C=O.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)

